molecular formula C18H20BrN5 B6439313 3-bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine CAS No. 2548991-93-9

3-bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine

Cat. No.: B6439313
CAS No.: 2548991-93-9
M. Wt: 386.3 g/mol
InChI Key: QUGLNNLGRHLKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with bromo, methyl, and azetidine-pyrazole groups. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two fused pyridine rings, offering a rigid planar structure conducive to π-π stacking and hydrogen bonding interactions. Key structural attributes of this compound include:

  • Methyl groups at positions 2 and 4: Improve metabolic stability and hydrophobicity.
  • Azetidine-pyrazole moiety at position 7: Introduces a strained four-membered azetidine ring linked to a 4-methylpyrazole group, which may modulate steric and electronic properties.

Properties

IUPAC Name

3-bromo-2,4-dimethyl-7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5/c1-11-6-20-24(7-11)10-14-8-23(9-14)16-5-4-15-12(2)17(19)13(3)21-18(15)22-16/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGLNNLGRHLKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=NC(=C(C(=C4C=C3)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound is compared below with structurally related 1,8-naphthyridine and naphthyridine-isomer derivatives from the evidence:

Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents Functional Impact
Target Compound 1,8-Naphthyridine 3-Br, 2,4-Me, 7-azetidine-(4-Me-pyrazole) Enhanced lipophilicity (Br, Me), steric bulk (azetidine), hydrogen bonding (pyrazole)
7-Methyl-3-(morpholinomethyl)-... (2c) 1,8-Naphthyridine 7-Me, 3-morpholinomethyl Increased solubility (morpholine), reduced steric hindrance
2-[(3R)-3-Me-morpholin-4-yl]-... 1,7-Naphthyridine Pyrazole groups at positions 4 and 8 Isomeric core (1,7 vs. 1,8), potential differences in π-stacking and dipole moments
Triazole-1,8-naphthyridine (4) 1,8-Naphthyridine Triazole at position 3 Stronger hydrogen-bonding capacity (triazole N-H) vs. azetidine-pyrazole
Key Observations :
  • Substituent Effects : The azetidine-pyrazole group in the target compound introduces greater steric bulk compared to morpholine (2c) or triazole (4) substituents, which may influence receptor binding or solubility.
Key Observations :
  • Synthetic Complexity : The target compound’s azetidine-pyrazole group likely requires multi-step synthesis, similar to the triazole derivative in , whereas morpholine derivatives (2c) are synthesized via simpler POCl3-mediated routes .
  • Melting Points : Methyl and morpholine groups in 2c result in higher melting points (215–217°C) compared to triazole derivatives (192–194°C), suggesting stronger intermolecular interactions.
Key Observations :
  • Azetidine-Pyrazole vs. Triazole : The azetidine-pyrazole group in the target compound may offer unique hydrophobic interactions compared to the hydrogen-bonding triazole in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.